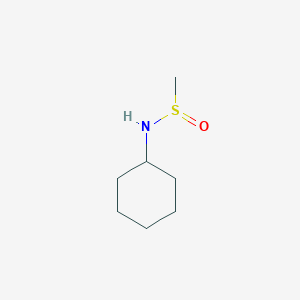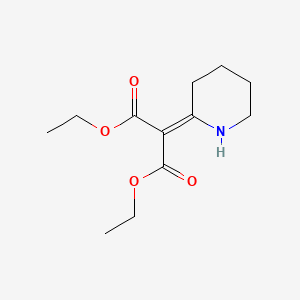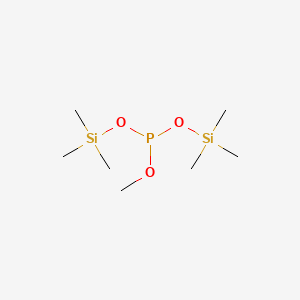
Methyl bis(trimethylsilyl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl bis(trimethylsilyl) phosphite is an organophosphorus compound with the molecular formula C7H21O3PSi2. It is a colorless liquid that is used as a reagent in organic synthesis. The compound is known for its ability to act as a phosphite ligand, which makes it valuable in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl bis(trimethylsilyl) phosphite can be synthesized through the reaction of trimethylsilyl chloride with methyl phosphite in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl bis(trimethylsilyl) phosphite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed to form phosphorous acid and trimethylsilanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and alkylating agents are used.
Hydrolysis: Water or aqueous acids are typically used for hydrolysis reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphites.
Hydrolysis: Phosphorous acid and trimethylsilanol.
Scientific Research Applications
Methyl bis(trimethylsilyl) phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of methyl bis(trimethylsilyl) phosphite involves its ability to act as a nucleophile in various chemical reactions. The trimethylsilyl groups enhance the nucleophilicity of the phosphite, allowing it to participate in a wide range of reactions. The compound can also act as a ligand, coordinating with metal centers to form stable complexes .
Comparison with Similar Compounds
Bis(trimethylsilyl) phosphite: Similar in structure but lacks the methyl group.
Tris(trimethylsilyl) phosphite: Contains an additional trimethylsilyl group.
Trimethyl phosphite: Lacks the trimethylsilyl groups and has different reactivity.
Uniqueness: Methyl bis(trimethylsilyl) phosphite is unique due to the presence of both methyl and trimethylsilyl groups, which provide a balance of reactivity and stability. This makes it a versatile reagent in various chemical transformations .
Properties
CAS No. |
56666-36-5 |
|---|---|
Molecular Formula |
C7H21O3PSi2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
methyl bis(trimethylsilyl) phosphite |
InChI |
InChI=1S/C7H21O3PSi2/c1-8-11(9-12(2,3)4)10-13(5,6)7/h1-7H3 |
InChI Key |
TWEVMFXSRVBEOE-UHFFFAOYSA-N |
Canonical SMILES |
COP(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14643393.png)
![Ethyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14643395.png)
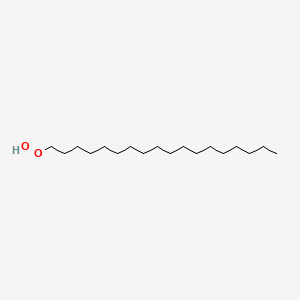
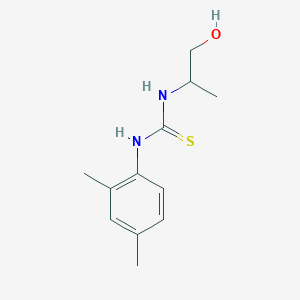
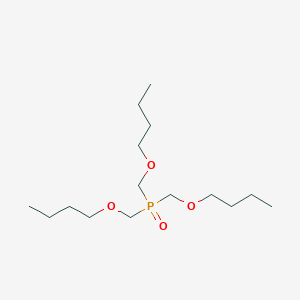
![N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B14643425.png)
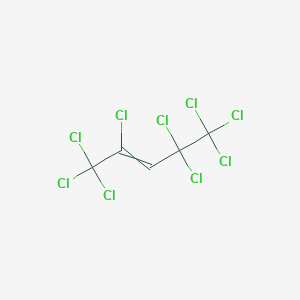
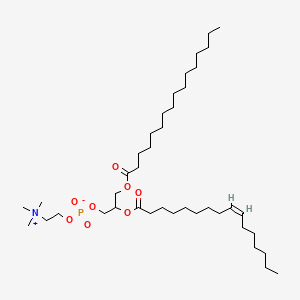
![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)
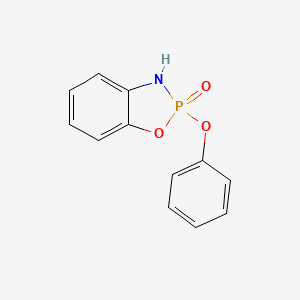
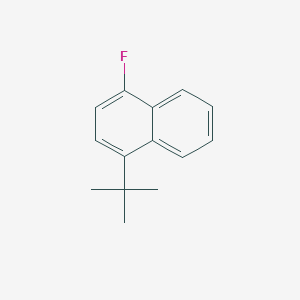
![4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14643477.png)
